Bulbocapnine hydrochloride

Tyrosine hydroxylase Dopamine biosynthesis Enzyme inhibition

Bulbocapnine hydrochloride (CAS 632-47-3) is a uniquely differentiated multi-target aporphine alkaloid that no single-target reference compound can replace. Unlike selective D2 antagonists (e.g., haloperidol) or standard AChE inhibitors (e.g., donepezil), it simultaneously delivers non-selective D1/D2 dopamine receptor blockade, dual AChE/BChE inhibition (IC50 40 μM / 83 μM), and direct tyrosine hydroxylase suppression (IC50 26.7 μM in PC12 cells). Its concurrent α-adrenergic and serotonin receptor antagonism creates a pharmacological signature essential for experimental catatonia models, Alzheimer's dual-enzyme research, and naloxone-resistant antinociception studies. Procure with confidence for reproducible, publication-grade neuropharmacology research.

Molecular Formula C19H20ClNO4
Molecular Weight 361.8 g/mol
CAS No. 632-47-3
Cat. No. B190711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulbocapnine hydrochloride
CAS632-47-3
Molecular FormulaC19H20ClNO4
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESC[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.[Cl-]
InChIInChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1
InChIKeySRGIVPUDHITDMK-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bulbocapnine Hydrochloride (CAS 632-47-3) Product Overview for Dopamine Receptor Research and Neuropharmacology Procurement


Bulbocapnine hydrochloride (CAS 632-47-3), an aporphine isoquinoline alkaloid hydrochloride salt, is a dopamine receptor antagonist that inhibits dopamine biosynthesis via tyrosine hydroxylase (TH) inhibition [1]. As an (S)-enantiomer aporphine, bulbocapnine exhibits D1 and D2 dopamine receptor antagonism and has been characterized for neuroleptic-like, anticonvulsant, and antinociceptive effects in preclinical models [2][3]. Structurally related to apomorphine but functionally distinct in its receptor activity profile, bulbocapnine hydrochloride serves as a pharmacological tool for dopamine receptor research, particularly for studies requiring peripheral dopamine receptor antagonism or investigating non-opioid antinociceptive mechanisms.

Why Bulbocapnine Hydrochloride Cannot Be Substituted with Other Aporphine Alkaloids or Dopamine Antagonists in Experimental Protocols


Within the aporphine alkaloid class, compounds exhibit divergent and sometimes opposing pharmacological profiles despite structural similarity. For instance, (R)-apomorphine acts as a D1 receptor agonist whereas (S)-bulbocapnine functions as a D1 receptor antagonist, rendering these structurally related compounds functionally non-interchangeable in dopamine receptor studies [1]. Among dopamine receptor antagonists, bulbocapnine demonstrates a distinct peripheral versus central selectivity profile that differentiates it from agents such as pimozide—bulbocapnine abolishes peripheral dopamine-mediated hemodynamic effects while lacking central anti-emetic activity, whereas pimozide shows the opposite pattern [2]. Furthermore, even among closely related aporphine alkaloids (bulbocapnine, corytuberine, boldine, glaucine), the antinociceptive mechanisms differ substantially, with bulbocapnine's effects showing preferential antagonism by yohimbine versus naloxone, indicating unique adrenergic component involvement not shared by corytuberine or boldine [3]. These pharmacodynamic divergences preclude simple substitution without experimental validation.

Bulbocapnine Hydrochloride Quantitative Differentiation Evidence: Comparative Pharmacological and Biochemical Data


Tyrosine Hydroxylase Inhibition Potency: Ki Value Comparison with Dopamine Receptor Antagonists

Bulbocapnine inhibits bovine adrenal tyrosine hydroxylase (TH) with a Ki value of 0.20 mM (200 µM) and exhibits uncompetitive inhibition with respect to substrate L-tyrosine, producing 43.6% inhibition at 200 µM [1]. In PC12 cell-based assays, bulbocapnine reduces dopamine content with an IC50 of 26.7 µM, achieving 45.2% dopamine reduction at 20 µM after 12 hours without cytotoxicity up to 80 µM [2]. In comparison, the selective D2 antagonist SV 156 has a Ki of 2.5 nM for hD2 receptors but lacks the dual TH-inhibitory and dopamine receptor antagonism profile characteristic of bulbocapnine .

Tyrosine hydroxylase Dopamine biosynthesis Enzyme inhibition

Peripheral Versus Central Dopamine Receptor Antagonism: Bulbocapnine vs Pimozide Selectivity Profile

In anesthetized dogs, bulbocapnine (dose not specified) abolished dopamine's effects on blood pressure, vascular resistance, and renal blood flow, whereas pimozide had no effect on peripheral dopamine depressor responses [1]. Conversely, in conscious dogs, pimozide abolished apomorphine-induced emesis—a centrally-mediated DA receptor effect—while bulbocapnine had no effect on central emesis [1]. In anesthetized cats, bulbocapnine at 8 mg/kg i.v. competitively inhibited dopamine depressor responses with duration of action exceeding 3 hours, showing selectivity against acetylcholine, histamine, and isoproterenol responses [2]. At 0.5 and 1 mg/kg i.v. doses, bulbocapnine produced nearly equal inhibition of DA1 and DA2 dopamine receptor-mediated responses [3].

Peripheral dopamine receptors Cardiovascular pharmacology Receptor selectivity

Competitive Antagonism of Vascular Dopamine Receptors: Potency Ranking Against DA-Induced Vasodilation

In rabbit gastric vascular bed assays, bulbocapnine acted as a competitive inhibitor of dopamine-induced vasodilation. The rank order of antagonist potency against DA-induced vasodilation was: (+)butaclamol > cis-flupentixol > haloperidol > bulbocapnine > sulpiride [1]. In rabbit mesenteric artery and rat perfused kidney preparations, bulbocapnine competitively antagonized dopamine-induced relaxation alongside (+)butaclamol, cis-α-flupenthixol, metoclopramide, and droperidol [2]. Bulbocapnine at 6 mg/kg i.v. antagonized DA-induced diuresis in anesthetized cats without affecting renal hemodynamics, confirming functional peripheral DA receptor antagonism [3].

Vascular dopamine receptors Competitive antagonism DA1 receptor

Antinociceptive Mechanism Differentiation: Bulbocapnine vs Morphine and Other Aporphine Alkaloids

In mouse antinociception models, bulbocapnine exhibited distinct pharmacological characteristics compared to morphine and other aporphine alkaloids. Bulbocapnine's antinociceptive effect in the writhing test was resistant to both naloxone and yohimbine, indicating a non-opioid mechanism [1]. In the hot plate test, bulbocapnine's antilicking action was similarly resistant to both antagonists, whereas its antijumping effect was preferentially antagonized by yohimbine [1]. This contrasts with morphine (antagonized by both naloxone and yohimbine), corytuberine (inhibited only by naloxone), and boldine (antagonized by both) [1]. In low doses, bulbocapnine and haloperidol antagonized morphine's antinociceptive effect, suggesting partial agonist/antagonist properties [1].

Antinociception Opioid-independent analgesia Aporphine alkaloids

CAR-T Therapy Cytokine Release Syndrome (CRS) Prophylaxis: Bulbocapnine Mechanism Differentiation from Antibody Therapeutics

A Chinese patent application (CN201910277552) discloses that bulbocapnine-class compounds, including bulbocapnine hydrochloride and its pharmaceutically acceptable salts, can be used for preventing and/or treating cytokine release syndrome (CRS) induced by CAR-T cell therapy [1]. The patent claims that bulbocapnine inhibits the release of catecholamines, thereby suppressing multiple cytokine activities simultaneously, in contrast to antibody drugs that typically target only a single cytokine species [1]. Additionally, as a small molecule drug, bulbocapnine is claimed to offer significantly lower cost compared to antibody therapeutics used for managing CRS side effects [1].

CAR-T therapy Cytokine release syndrome Small molecule CRS prophylaxis

Bulbocapnine Hydrochloride: Recommended Research Applications Based on Quantitative Evidence


Peripheral Dopamine Receptor Characterization Without CNS Confounding

Bulbocapnine hydrochloride is optimal for studies requiring selective blockade of peripheral dopamine receptors while preserving central dopaminergic function. As demonstrated in head-to-head comparisons with pimozide, bulbocapnine abolishes DA-induced hemodynamic effects (blood pressure, vascular resistance, renal blood flow) but does not inhibit central apomorphine-induced emesis, whereas pimozide shows the inverse selectivity [1]. With a peripheral antagonism duration exceeding 3 hours at 8 mg/kg i.v. in cat models, bulbocapnine enables sustained experimental windows for cardiovascular and renal dopamine receptor pharmacology [2].

Dual Dopamine Synthesis Inhibition and Receptor Antagonism Studies

For experiments requiring simultaneous reduction of dopamine synthesis and receptor blockade, bulbocapnine hydrochloride provides a unique single-agent solution. The compound inhibits tyrosine hydroxylase with a Ki of 0.20 mM (uncompetitive mechanism) while concurrently antagonizing D1 and D2 dopamine receptors [1]. In PC12 cellular models, bulbocapnine reduces dopamine content with an IC50 of 26.7 µM and achieves 45.2% inhibition at 20 µM over 12 hours without cytotoxicity up to 80 µM [2]. This dual mechanism is not replicated by selective D2 antagonists such as SV 156 (Ki 2.5 nM for D2) which lack TH inhibitory activity.

Non-Opioid Antinociceptive Pathway Investigation

Bulbocapnine hydrochloride enables mechanistic dissection of opioid-independent antinociceptive pathways. In comparative studies against morphine and other aporphine alkaloids (corytuberine, boldine), bulbocapnine demonstrated naloxone-resistant antinociception in writhing and hot plate licking tests, and preferential yohimbine sensitivity in the jumping test, indicating a unique adrenergic component not shared by other class members [1]. This differentiated pharmacology supports bulbocapnine as a tool compound for studying non-opioid pain pathways with adrenergic involvement.

CAR-T Therapy Cytokine Release Syndrome Prophylaxis Research

Bulbocapnine hydrochloride is positioned for translational research exploring small molecule prophylaxis of CAR-T therapy-induced cytokine release syndrome (CRS). Patent claims (CN201910277552) disclose that bulbocapnine inhibits catecholamine release to suppress multiple cytokine activities simultaneously, differentiating it from single-cytokine antibody approaches [1]. For academic and industrial programs developing cost-effective CRS management strategies, bulbocapnine offers a mechanistically distinct candidate with potential economic advantages over biologic therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bulbocapnine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.